molecular formula C19H19NO2S B5889231 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole

2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole

Cat. No. B5889231
M. Wt: 325.4 g/mol
InChI Key: STQMOIUQRKHEBD-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole, also known as DMET, is a thiazole derivative that has been studied for its potential therapeutic properties. DMET has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has also been found to inhibit the PI3K/Akt pathway, which is involved in cell proliferation and survival. Additionally, 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has been found to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may have potential therapeutic applications. Additionally, 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has been found to exhibit anti-microbial effects against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a range of biological activities. However, there are also some limitations to using 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects. Additionally, 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has not been extensively studied in vivo, so its potential therapeutic applications are not fully understood.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Another area of research could be to study the in vivo effects of 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole and its potential therapeutic applications. Additionally, 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole could be further optimized for its biological activities, such as by modifying its chemical structure or by combining it with other compounds. Overall, 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has shown promising potential for its therapeutic applications, and further research is needed to fully understand its biological activities and potential uses.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with 4-ethylphenylthiourea in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with phosphorus pentoxide to produce 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole. The synthesis of 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has been optimized by several researchers, resulting in high yields and purity.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has also been found to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole has been found to exhibit anti-microbial effects against a range of bacteria and fungi.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-4-13-5-7-14(8-6-13)16-12-23-19(20-16)15-9-10-17(21-2)18(11-15)22-3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQMOIUQRKHEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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